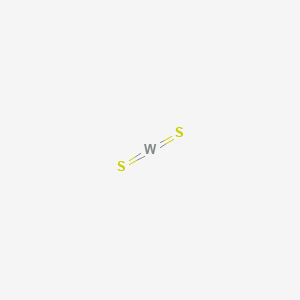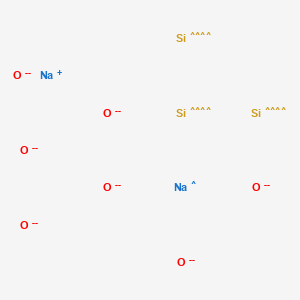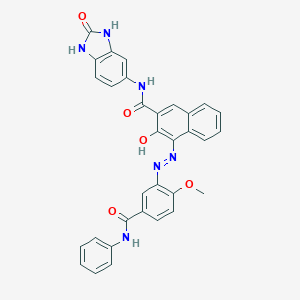
(E)-Cycloundecene
概要
説明
(E)-Cycloundecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a cyclic hydrocarbon with the molecular formula C₁₁H₂₀. The “E” designation indicates that the substituents on either side of the double bond are on opposite sides, making it an “entgegen” or trans isomer. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(E)-Cycloundecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of cycloundecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
Elimination Reactions: Another approach is the elimination of hydrogen halides from cycloundecyl halides using strong bases like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed in hydrogenation-dehydrogenation cycles to achieve the desired product.
化学反応の分析
Types of Reactions
(E)-Cycloundecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloundecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst can yield cycloundecane.
Substitution: Halogenation reactions with halogens such as bromine or chlorine can produce cycloundecyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Cycloundecyl bromide or cycloundecyl chloride.
科学的研究の応用
(E)-Cycloundecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of (E)-Cycloundecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of cycloundecane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
(Z)-Cycloundecene: The cis isomer of cycloundecene, where the substituents on either side of the double bond are on the same side.
Cyclododecene: A similar cyclic alkene with one additional carbon atom.
Cyclooctene: A smaller cyclic alkene with eight carbon atoms.
Uniqueness
(E)-Cycloundecene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its trans configuration makes it distinct from its cis counterpart, (Z)-Cycloundecene, in terms of physical properties and reactivity.
特性
IUPAC Name |
cycloundecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVJAZTJOCSND-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C/CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-60-5 | |
| Record name | (E)-Cycloundecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


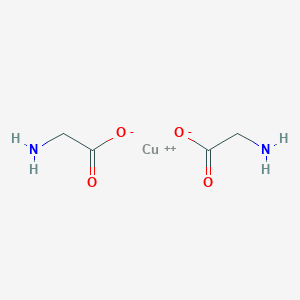



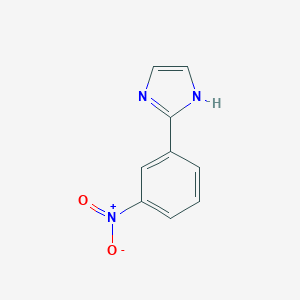
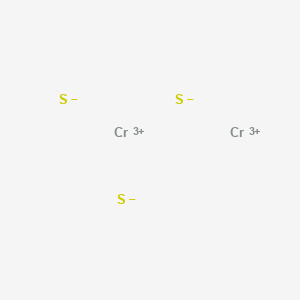


![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
